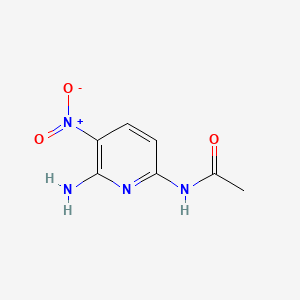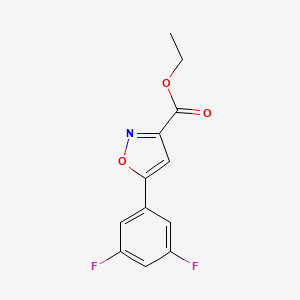
Ethyl 5-(3,5-Difluorophenyl)isoxazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(3,5-Difluorophenyl)isoxazole-3-carboxylate is a chemical compound with the molecular formula C12H9F2NO3. It is a member of the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a difluorophenyl group attached to the isoxazole ring, making it a valuable scaffold in drug discovery and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(3,5-Difluorophenyl)isoxazole-3-carboxylate typically involves the cycloaddition of substituted aldoximes and alkynes under conventional heating conditions . One common method includes the reaction of ethyl nitroacetate with phenylacetylene in the presence of TEMPO and water, yielding the desired isoxazole compound with high efficiency . The reaction conditions often require moderate temperatures and the use of catalysts such as Cu(I) or Ru(II) to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cycloaddition reactions. The process can be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-(3,5-Difluorophenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and other derivatives.
Substitution: The difluorophenyl group can undergo substitution reactions, leading to the formation of various substituted isoxazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl nitrite or isoamyl nitrite, reducing agents such as sodium borohydride, and various catalysts like Cu(I) or Ru(II) . The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions include substituted isoxazoles, oximes, and other functionalized derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Applications De Recherche Scientifique
Ethyl 5-(3,5-Difluorophenyl)isoxazole-3-carboxylate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Ethyl 5-(3,5-Difluorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The difluorophenyl group and isoxazole ring contribute to its binding affinity and selectivity towards certain enzymes and receptors . The compound may inhibit or activate these targets, leading to various biological effects such as antimicrobial or anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 5-(2,4-Difluorophenyl)isoxazole-3-carboxylate: Similar in structure but with different substitution patterns on the phenyl ring.
Ethyl 5-(4-Fluorophenyl)isoxazole-3-carboxylate: Contains a single fluorine atom on the phenyl ring, leading to different chemical and biological properties.
Uniqueness
Ethyl 5-(3,5-Difluorophenyl)isoxazole-3-carboxylate is unique due to the presence of two fluorine atoms at the 3 and 5 positions of the phenyl ring. This substitution pattern enhances its chemical stability and biological activity, making it a valuable compound in drug discovery and development .
Propriétés
Formule moléculaire |
C12H9F2NO3 |
|---|---|
Poids moléculaire |
253.20 g/mol |
Nom IUPAC |
ethyl 5-(3,5-difluorophenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C12H9F2NO3/c1-2-17-12(16)10-6-11(18-15-10)7-3-8(13)5-9(14)4-7/h3-6H,2H2,1H3 |
Clé InChI |
GXKKERWVTYGSMW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NOC(=C1)C2=CC(=CC(=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


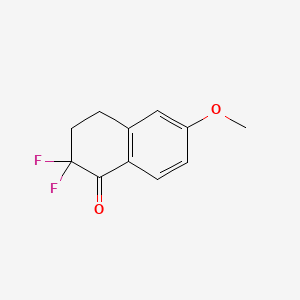
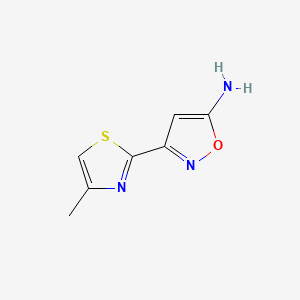

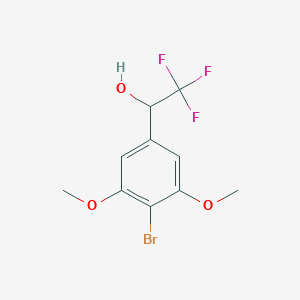
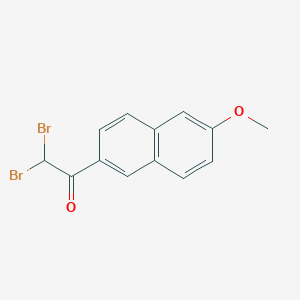

![(2S,4S)-1-Cbz-4-hydroxy-2-[4-(methoxycarbonyl)phenyl]piperidine](/img/structure/B13699233.png)
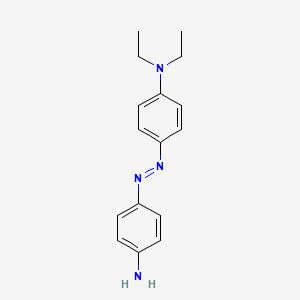
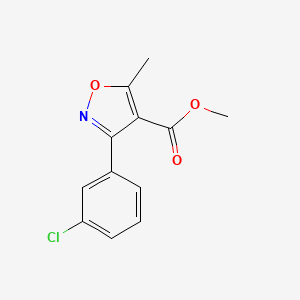
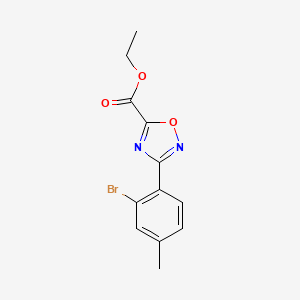
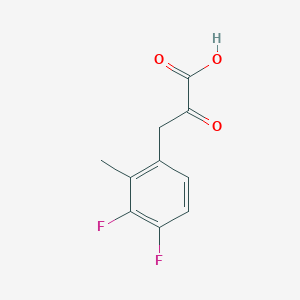
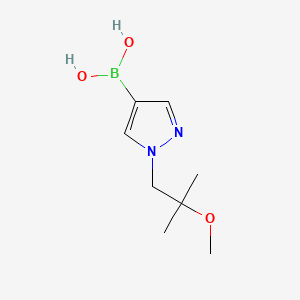
![tert-Butyl (S)-2-Amino-5-[[2-[(tert-Butoxycarbonyl)amino]ethyl]amino]-5-oxopentanoate](/img/structure/B13699270.png)
